molecular formula C6H9N3 B1266148 N2-Methylpyridine-2,5-diamine CAS No. 28020-36-2

N2-Methylpyridine-2,5-diamine

Cat. No.: B1266148
CAS No.: 28020-36-2
M. Wt: 123.16 g/mol
InChI Key: XKEDDRXJMAVORI-UHFFFAOYSA-N
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Description

N2-Methylpyridine-2,5-diamine is an organic compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol . This substituted pyridine derivative is characterized by amine functional groups at the 2 and 5 positions of the pyridine ring, where the amine at the 2-position is methylated . It is a solid with a predicted boiling point of 306.4 ± 22.0 °C and a predicted density of 1.179 ± 0.06 g/cm³ . To ensure prolonged stability, it is recommended to store this compound under an inert gas (nitrogen or argon) at 2–8°C . This chemical serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its structure aligns with the pyridine-2-methylamine scaffold, which has been identified through structure-based drug design as a promising pharmacophore for developing new antitubercular agents . Specifically, compounds based on this scaffold demonstrate potent activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, by potentially targeting the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids . Researchers can employ reverse-phase (RP) HPLC for the analysis of this compound, using methods that can be scaled for preparative separation or adapted for pharmacokinetic studies . The compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-methylpyridine-2,5-diamine
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InChI

InChI=1S/C6H9N3/c1-8-6-3-2-5(7)4-9-6/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XKEDDRXJMAVORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00182299
Record name N2-Methylpyridine-2,5-diamine
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Molecular Weight

123.16 g/mol
Source PubChem
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CAS No.

28020-36-2
Record name N2-Methyl-2,5-pyridinediamine
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Record name N2-Methylpyridine-2,5-diamine
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Record name N2-Methylpyridine-2,5-diamine
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Record name N2-methylpyridine-2,5-diamine
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Synthetic Methodologies and Chemical Transformations of N2 Methylpyridine 2,5 Diamine

Foundational Synthesis Routes

The initial synthesis of N2-Methylpyridine-2,5-diamine can be achieved through several established chemical pathways. These routes primarily involve the introduction and modification of amino groups on the pyridine (B92270) ring.

Catalytic Hydrogenation-Based Approaches

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to amines. ncert.nic.in In the context of synthesizing pyridine diamines, this approach often involves the hydrogenation of a corresponding nitropyridine precursor. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comdtu.dk The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, ruthenium catalysts have been utilized for the hydrogenation of aromatic diamines to prepare cycloaliphatic diamines. google.com The efficiency of these catalysts can sometimes be enhanced by pre-treatment with oxygen or air. google.com

CatalystSubstrateProductKey Features
Palladium on Carbon (Pd/C)Aromatic Nitro CompoundsAromatic AminesCommonly used, high efficiency. commonorganicchemistry.com
Raney NickelAromatic Nitro CompoundsAromatic AminesEffective, used when dehalogenation is a concern. commonorganicchemistry.com
Ruthenium (supported)Aromatic DiaminesCycloaliphatic DiaminesPre-treatment with air/oxygen can increase reaction rate. google.com

Nitro Group Reduction Protocols

Beyond catalytic hydrogenation, various other reagents and protocols are effective for the reduction of nitro groups to form amines. ncert.nic.in These methods offer alternatives that can be advantageous depending on the specific substrate and desired outcome. Common reducing agents include metals in acidic media, such as iron in acetic acid or tin(II) chloride. commonorganicchemistry.com These methods are often chemoselective, allowing for the reduction of a nitro group in the presence of other reducible functional groups. researchgate.net Sodium sulfide can also be used and is particularly useful for selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.com

Reducing AgentReaction ConditionsAdvantages
Iron (Fe) in Acidic MediaAcidic conditions (e.g., Acetic Acid)Mild, chemoselective. commonorganicchemistry.com
Tin(II) Chloride (SnCl2)-Mild, chemoselective. commonorganicchemistry.com
Sodium Sulfide (Na2S)-Can selectively reduce one nitro group. commonorganicchemistry.com
Zinc (Zn) in Acidic MediaAcidic conditions (e.g., Acetic Acid)Mild, chemoselective. commonorganicchemistry.com

Nucleophilic Amination Reactions for Pyridine Derivatives

Nucleophilic amination provides a direct method for introducing amino groups onto the pyridine ring. The Chichibabin reaction, for example, involves the treatment of pyridine with sodium amide to yield 2-aminopyridine (B139424). slideshare.net This reaction proceeds via a nucleophilic attack on the pyridine ring. slideshare.net While effective, this reaction often requires high temperatures. youtube.com Variations of this reaction can utilize other aminating agents. For instance, N-aminopyridinium salts can be synthesized by the electrophilic amination of pyridine derivatives with hydroxylamine reagents. nih.gov Another approach involves the reaction of pyridine phosphonium salt derivatives with sodium azide, which provides a regioselective method for amination. nih.gov

Advanced Functionalization and Derivatization Strategies

Once this compound is synthesized, it can be further modified to create a diverse range of derivatives. These advanced strategies often employ modern catalytic methods to form new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. The Suzuki coupling, which involves the reaction of a halo-pyridine with a boronic acid in the presence of a palladium catalyst, is a prominent example. While direct N-arylation of N-aminopyridinium salts via Pd-catalyzed cross-coupling has been demonstrated, the application to this compound would likely involve prior conversion of one of the amino groups to a suitable leaving group, such as a halide. nih.gov These reactions enable the introduction of various aryl and heteroaryl substituents onto the pyridine core.

Reductive Amination for Nitrogen-Containing Heterocycles

Reductive amination is a versatile method for forming new carbon-nitrogen bonds. This reaction typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. In the context of this compound, this methodology can be used to introduce alkyl or aryl groups onto the amino substituents. The use of platinum catalysts supported on materials like niobium pentoxide-alumina has been explored for the reductive amination of other heterocyclic compounds. mdpi.com This approach offers a pathway to a wide array of N-substituted pyridine diamine derivatives.

Intramolecular Cyclization and Heterocycle Annulation

Intramolecular cyclization and heterocycle annulation reactions of this compound and its derivatives are pivotal in constructing fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. These reactions involve the formation of a new ring by connecting the two amino groups, or their derivatives, through a linker, leading to the creation of bicyclic or polycyclic structures.

One of the prominent applications of diamines like this compound is in the synthesis of imidazopyridines . These fused heterocycles can be synthesized through the condensation of the diamine with various reagents. For instance, the reaction with α-haloketones, known as the Tschitschibabin reaction, can lead to the formation of an imidazopyridine core. Although specific examples detailing the use of this compound in this named reaction are not extensively documented in readily available literature, the general mechanism involves the initial N-alkylation of one of the amino groups, followed by intramolecular cyclization and dehydration to form the imidazole ring fused to the pyridine.

Another important class of fused heterocycles derivable from diamines are triazolopyridines . The synthesis of a rsc.orgrsc.orgnih.govtriazolo[4,3-a]pyridine system, for example, can be achieved from a 2-hydrazinopyridine precursor. While not a direct cyclization of this compound itself, its derivatives can be envisioned to undergo such transformations. For instance, conversion of one of the amino groups into a hydrazine (B178648) moiety would create a suitable precursor for subsequent intramolecular cyclization with a one-carbon synthon to form the triazole ring.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While the classic Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations can occur with other appropriately substituted diamines. In the context of this compound, if one of the amino groups is modified to introduce a suitable tether with an electrophilic center, an intramolecular cyclization onto the pyridine ring could be facilitated, leading to a fused heterocyclic system. The success of such a reaction would depend on the nucleophilicity of the pyridine ring and the nature of the tether and electrophile.

Detailed research findings on specific intramolecular cyclization and heterocycle annulation reactions of this compound are presented in the following table, which summarizes the reaction conditions and outcomes.

Reactant(s)Reagent(s) and ConditionsProductYield (%)Reference
This compound derivativeα-Haloketone, BaseFused Imidazopyridine(Data not available)General Reaction
This compound derivativeCarboxylic acid derivative, Dehydrating agentFused Imidazole(Data not available)General Reaction
This compound derivativeDicarbonyl compoundFused Pyrazine(Data not available)General Reaction

Note: Specific experimental data for this compound in these reactions is limited in the reviewed literature. The table represents plausible transformations based on the reactivity of similar diamines.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable chemical processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Development of Sustainable Synthetic Pathways

Sustainable synthetic pathways for this compound aim to utilize renewable feedstocks, employ catalytic methods, and use greener solvents. Traditional methods for the synthesis of pyridine derivatives often involve harsh reaction conditions and the use of stoichiometric amounts of hazardous reagents.

Modern approaches focus on the development of catalytic systems that can facilitate the synthesis with higher efficiency and selectivity. For instance, the synthesis of aminopyridines can be achieved through amination of halopyridines or nitropyridines. Green approaches to these reactions involve the use of highly active and selective catalysts, such as palladium or copper complexes, which can operate under milder conditions and with lower catalyst loadings.

The synthesis of this compound often starts from a substituted pyridine, such as a nitropyridine derivative. A sustainable pathway would involve the selective nitration of a suitable pyridine precursor, followed by a selective reduction of one nitro group and subsequent methylation and reduction of the second nitro group. Each of these steps can be optimized according to green chemistry principles, for example, by using solid acid catalysts for nitration to avoid the use of strong acids, and employing catalytic hydrogenation with recoverable catalysts for the reduction steps.

Atom Economy and Waste Minimization in Preparation

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comnih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. jocpr.comnih.gov A higher atom economy indicates a more efficient reaction with less waste generation. jocpr.comnih.gov

In the context of this compound synthesis, a high atom economy can be achieved by designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Addition and rearrangement reactions are inherently atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies.

Waste minimization is another critical aspect of green chemistry. The E-factor (Environmental Factor) is a metric used to quantify the amount of waste generated in a chemical process. It is defined as the total mass of waste produced divided by the mass of the desired product. A lower E-factor signifies a greener process.

The following table provides a theoretical analysis of the atom economy for a plausible synthetic route to this compound, starting from 2-amino-5-nitropyridine.

Reaction StepReactantsProductByproduct(s)Atom Economy (%)
Methylation of 2-amino-5-nitropyridine2-amino-5-nitropyridine, Methylating agent (e.g., CH₃I)2-(Methylamino)-5-nitropyridineHI(Calculation depends on specific methylating agent)
Reduction of 2-(Methylamino)-5-nitropyridine2-(Methylamino)-5-nitropyridine, Reducing agent (e.g., H₂)This compoundH₂O(Calculation depends on specific reducing agent)

By carefully selecting reagents and reaction conditions, the atom economy can be maximized and the generation of waste can be minimized, leading to a more sustainable and environmentally friendly synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of N2 Methylpyridine 2,5 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons, carbons, and other NMR-active nuclei.

For a compound like N2-Methylpyridine-2,5-diamine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the amino groups, and the protons of the N-methyl group. The aromatic protons typically appear in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The position of these signals is influenced by the electronic effects of the amino and methylamino substituents. The protons of the primary amine (-NH₂) and the secondary amine (-NH-CH₃) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding. The methyl group protons would appear as a singlet in the upfield region, with its chemical shift influenced by the adjacent nitrogen atom.

In analogous compounds such as 5-Ethyl-2-methylpyridine, the aromatic protons appear at δ 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), and 7.05 (d, J = 7.9 Hz, 1H) ppm. The methyl group protons are observed at δ 2.50 (s, 3H) ppm rsc.org. For 2-amino-5-methylpyridine, the aromatic protons are observed at δ 7.79, 7.12, and 6.32 ppm, with the methyl protons at 2.12 ppm chemicalbook.com. These examples provide a basis for predicting the spectral features of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyridine-H6.0 - 8.5d, dd
-NH₂Variable (broad)s
-NH-CH₃Variable (broad)s
-CH₃~2.5 - 3.0s

Note: This table is predictive and based on data from analogous compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative about the substitution pattern and electronic environment.

For this compound, the ¹³C NMR spectrum is expected to show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the N-methyl group. The carbons of the pyridine ring typically resonate in the range of δ 100-160 ppm. The carbons directly attached to the nitrogen atom (C2 and C6) are generally the most deshielded. The presence of the amino and methylamino groups will further influence the chemical shifts of the ring carbons.

Data for related compounds, such as 5-Ethyl-2-methylpyridine, shows pyridine ring carbon signals at δ 155.6, 148.7, 136.3, 136.0, and 123.0 ppm, with the methyl carbon at δ 24.0 ppm rsc.org. In another example, 2-Methylpyridine, the carbon signals are also well-documented hmdb.ca. These values serve as a useful reference for assigning the ¹³C NMR spectrum of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C2 (Pyridine)~150 - 160
C3 (Pyridine)~100 - 115
C4 (Pyridine)~130 - 145
C5 (Pyridine)~120 - 135
C6 (Pyridine)~140 - 155
-CH₃~20 - 30

Note: This table is predictive and based on data from analogous compounds.

Boron-11 NMR (¹¹B NMR) is a specialized technique used to characterize boron-containing compounds. While there is no specific literature on borate derivatives of this compound, the principles of ¹¹B NMR can be applied to predict the expected spectral characteristics of such derivatives. Borate esters can be formed through the reaction of the amino groups of this compound with boronic acids.

The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. Trivalent boronic acids typically show broad signals in the range of δ 20-30 ppm, while tetracoordinate boronate esters exhibit sharper signals at higher fields, typically between δ 5-15 ppm. The formation of a boronate ester with a diol, for instance, results in a distinct upfield shift in the ¹¹B NMR spectrum, providing a clear indication of the reaction progress. This technique is valuable for in-situ monitoring of the formation of dynamic covalent boronate esters.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR in structural elucidation, focusing on the functional groups and electronic structure of the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

The N-H stretching vibrations of the primary and secondary amino groups are expected to appear in the region of 3300-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

For the related compound 2-amino-5-methylpyridine, the N-H stretching vibrations are observed at 3444 and 3335 cm⁻¹ researchgate.net. Studies on 2-amino-3-methylpyridine (B33374) also provide detailed assignments of the vibrational modes researchgate.net. These data support the expected peak positions for this compound.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amino groups)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 2960
C=C, C=N (Pyridine ring)Stretching1400 - 1600
N-HBending1550 - 1650
C-NStretching1200 - 1350

Note: This table is based on general functional group frequencies and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The absorption maxima (λ_max) and molar absorptivity (ε) are sensitive to the nature and position of substituents on the pyridine ring.

For this compound, the presence of the electron-donating amino and methylamino groups is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine. This is due to the extension of the conjugated π-system and the raising of the highest occupied molecular orbital (HOMO) energy level.

Studies on related pyridine derivatives, such as imidazo[4,5-b]pyridine derived iminocoumarins, have shown that the electronic nature of substituents and the polarity of the solvent can significantly influence the UV-Vis absorption spectra irb.hr. Research on charge-transfer complexes of 2-methylpyridine has also provided insights into its electronic transitions semanticscholar.org. The UV-Vis spectrum of this compound would be expected to show strong absorptions in the UV region, with the exact λ_max values depending on the solvent environment.

Mass Spectrometry and Chromatographic Techniques

Mass spectrometry and chromatography are powerful tools for identifying molecules and assessing sample purity. High-resolution mass spectrometry provides exact mass measurements, while chromatographic techniques like HPLC and UPLC are essential for separating components in a mixture.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound by providing highly accurate mass measurements. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can determine the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This level of precision allows for the determination of a unique elemental formula, distinguishing the target compound from isomers or impurities with the same nominal mass.

In the analysis of pyridine derivatives, HRMS is instrumental in confirming molecular identity post-synthesis and identifying metabolites or degradation products. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments on HRMS platforms offer further structural insights. By analyzing the fragmentation of the parent ion, researchers can deduce the connectivity of atoms within the molecule, confirming the positions of the methyl and amine groups on the pyridine ring. For instance, the fragmentation of related prazoles has been systematically studied using (+)-ESI-TOF/HRMS, revealing characteristic patterns such as Smiles rearrangements initiated by the lone pair electrons of the pyridine ring mdpi.com. While specific HRMS fragmentation data for this compound is not extensively published, the principles derived from similar heterocyclic compounds are directly applicable.

Table 1: Representative HRMS Data for a Pyridine-Oxadiazole Derivative

Parameter Value
Ionization Mode ESI+
Mass Analyzer TOF or Orbitrap
Measured m/z [M+H]⁺
Mass Accuracy < 5 ppm

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. The method's versatility allows for the development of robust protocols tailored to the specific properties of aminopyridines.

Reversed-phase (RP) HPLC is the most common mode used for this class of compounds. A C18 (octadecylsilane) column is typically employed as the stationary phase, offering excellent separation based on hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. For basic compounds like aminopyridines, peak tailing can be an issue due to interactions with residual silanol groups on the silica support. To mitigate this, additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape, or specialized columns with low silanol activity are used chromforum.org. A method for determining various aminopyridines utilized a Shim-pack Scepter C18 column with a mobile phase of phosphate buffer and methanol, achieving excellent separation and resolution cmes.orgcmes.org.

Table 2: Typical HPLC Conditions for Aminopyridine Analysis

Parameter Condition Reference Compound(s)
Column Shim-pack Scepter C18 2-, 3-, and 4-Aminopyridine
Mobile Phase Phosphate buffer (pH 7.0) and Methanol (90:10) 2-, 3-, and 4-Aminopyridine
Flow Rate 0.5 mL/min 2-, 3-, and 4-Aminopyridine
Detection UV at 280 nm 2-, 3-, and 4-Aminopyridine

| Column Temp. | 35 °C | 2-, 3-, and 4-Aminopyridine |

This table summarizes a validated HPLC method for positional isomers of aminopyridine, demonstrating a viable approach for analyzing this compound. cmes.orgcmes.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates operation at higher pressures. The primary advantage of UPLC is the ability to perform separations much faster without compromising resolution; in many cases, resolution is significantly enhanced.

For the analysis of this compound, converting an existing HPLC method to a UPLC method can reduce analysis times from several minutes to under a minute. This high-throughput capability is particularly valuable in settings such as reaction monitoring, quality control, and library screening. The principles of separation remain the same as in HPLC, with reversed-phase methods being the most common. The increased sensitivity of UPLC is also beneficial for detecting trace-level impurities that might be missed by HPLC. The application of UPLC has been demonstrated for a wide array of pharmaceutical compounds, proving its utility as a robust and efficient analytical tool mdpi.com.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing exact bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound itself is not publicly documented in the searched sources, analysis of closely related structures provides a clear indication of the data that can be obtained. For example, the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine was determined to understand its molecular geometry. The study revealed that the methylpyridine-2,6-diamine core is nearly planar. Such analyses are crucial for understanding the steric and electronic properties of the molecule, which influence its chemical reactivity and physical properties. SCXRD also elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how molecules pack in the solid state mdpi.com.

Table 3: Crystallographic Data for the Related Compound N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 14.3394 (12)
b (Å) 10.0089 (16)
c (Å) 29.562 (3)
V (ų) 4242.9 (9)
Z 8

| Temperature (K) | 100 |

This table presents single-crystal X-ray diffraction data for a structurally similar pyridine diamine derivative, illustrating the detailed geometric parameters obtained from this technique.

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. Unlike SCXRD, which requires a single crystal, PXRD can be performed on a bulk powder sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

For this compound, PXRD is primarily used for crystalline phase identification and to assess the bulk purity of a synthesized batch. By comparing the experimental PXRD pattern of a sample to a reference pattern (either calculated from single-crystal data or obtained from a standard), one can confirm the identity of the crystalline form. This is particularly important in pharmaceutical and materials science, where different crystalline forms (polymorphs) of the same compound can have vastly different physical properties. The technique is a powerful tool for distinguishing between polymorphs, identifying the presence of impurities or unreacted starting materials, and ensuring batch-to-batch consistency in production ncl.ac.ukamericanpharmaceuticalreview.commalvernpanalytical.com. The phase purity of materials is often confirmed by comparing the experimental powder pattern with a pattern simulated from a known single crystal structure ncl.ac.uk.

Computational and Theoretical Investigations of N2 Methylpyridine 2,5 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of N2-Methylpyridine-2,5-diamine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry, including bond lengths and angles.

These calculations also yield crucial electronic properties that govern the molecule's reactivity. The electronic energy, dipole moment, and polarizability can be computed to understand its behavior in the presence of electric fields and its solubility characteristics. A higher dipole moment, for instance, would suggest increased solubility in polar solvents. The stability of the molecule can be inferred from its total energy, with lower energy values indicating a more stable conformation.

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyDescription
Total EnergyThe total electronic energy of the molecule in its ground state.
Dipole MomentA measure of the polarity of the molecule, arising from the uneven distribution of electron density.
PolarizabilityThe tendency of the molecule's electron cloud to be distorted by an external electric field.
Optimized Bond LengthsThe equilibrium distances between bonded atoms (e.g., C-N, C-C, N-H).
Optimized Bond AnglesThe equilibrium angles between adjacent bonds (e.g., C-N-C, H-N-H).

Note: The values in this table are representative of the types of data obtained from DFT calculations and are not actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several reactivity indices can be derived:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the molecule's electrophilic nature, calculated as χ² / (2η).

Table 2: Frontier Molecular Orbitals and Reactivity Indices for this compound

ParameterFormulaSignificance
EHOMO-Electron-donating ability
ELUMO-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and kinetic stability
Electronegativity (χ)(I + A) / 2Electron-attracting tendency
Chemical Hardness (η)(I - A) / 2Resistance to deformation of the electron cloud
Electrophilicity Index (ω)χ² / (2η)Propensity to act as an electrophile

Note: This table illustrates the concepts of FMO analysis and the types of reactivity indices that can be calculated.

The acid-base properties of this compound, specifically its pKa values, can be computationally modeled. This is crucial for understanding its behavior in physiological environments. The presence of multiple nitrogen atoms—in the pyridine (B92270) ring and the amino and methylamino groups—makes it a polybasic compound with several potential protonation sites.

Computational methods can determine the relative energies of the neutral and various protonated forms of the molecule. By calculating the Gibbs free energy of the protonation reactions in a solvent model (like the Solvation Model based on Density, SMD), it is possible to predict the pKa values for each protonation step. irb.hr These calculations can identify the most likely sequence of protonation and the pH at which different ionic species will predominate. irb.hr

Understanding the charge distribution within this compound is essential for predicting its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for this purpose. mdpi.com The MEP surface visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the nitrogen atoms of the pyridine ring and the amino groups are expected to be regions of negative electrostatic potential, making them likely sites for protonation and hydrogen bonding.

Additionally, atomic charge calculations, such as Mulliken population analysis, can provide a quantitative measure of the partial charge on each atom in the molecule. researchgate.net This information helps to rationalize the molecule's dipole moment and identify polar bonds.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the interactions of this compound with biological macromolecules, providing insights into its potential pharmacological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is instrumental in structure-based drug design for identifying potential protein targets and understanding the molecular basis of ligand-receptor interactions. nih.gov

In a typical molecular docking study involving this compound, the three-dimensional structure of the compound would be docked into the active site of a selected protein target. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. The results are often reported as a binding energy or docking score, with lower values typically indicating a more favorable interaction.

The analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen bonds: These are crucial for the specificity and stability of the ligand-protein complex. The amino and pyridine nitrogen atoms of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the protein.

Van der Waals forces: General attractive or repulsive forces between atoms.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterDescription
Binding EnergyAn estimation of the binding affinity between the ligand and the protein, typically in kcal/mol.
Interacting ResiduesThe specific amino acid residues in the protein's active site that form interactions with the ligand.
Hydrogen BondsThe number and nature of hydrogen bonds formed between the ligand and the protein.
Ligand RMSDThe root-mean-square deviation of the docked ligand conformation from a reference structure (if available).

Note: This table provides a template for the type of data generated from molecular docking studies and does not represent actual experimental results.

These computational studies, from the electronic level to macromolecular interactions, provide a comprehensive theoretical framework for understanding the chemical and potential biological properties of this compound, thereby guiding future experimental investigations.

Monte Carlo Simulations in Adsorption Processes

No specific research data or findings were identified for the use of Monte Carlo simulations to investigate the adsorption processes of this compound.

Mechanistic Insights through Computational Chemistry

Elucidation of Hydrogen Atom Transfer (HAT) Mechanisms

There are no available studies that specifically elucidate the Hydrogen Atom Transfer (HAT) mechanisms of this compound through computational chemistry.

Research on Biological and Pharmacological Activities of N2 Methylpyridine 2,5 Diamine Derivatives

Enzyme and Receptor Interaction Studies

The unique structural features of N2-Methylpyridine-2,5-diamine derivatives make them candidates for interaction with various biological targets, including enzymes and receptors. These interactions can modulate physiological pathways, offering potential therapeutic applications.

Derivatives of pyridine-2-methylamine, which are structurally related to this compound, have been identified as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is a crucial transporter for mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death. This makes MmpL3 a promising target for new antitubercular drugs.

A structure-guided design approach has led to the synthesis of pyridine-2-methylamine derivatives that exhibit significant inhibitory activity against MmpL3. For instance, certain compounds have shown high potency against M. tuberculosis strain H37Rv and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The mechanism of action is confirmed by the observation that resistant mutants often have a single nucleotide polymorphism in the mmpL3 gene. Molecular docking studies have further elucidated the binding interactions, showing that the pyridine-2-methylamine scaffold can effectively fit into the active pocket of MmpL3.

Notably, research on the inhibitory activity of this compound derivatives against the insulysin enzyme is not extensively documented in the reviewed literature.

Table 1: MmpL3 Inhibition by Pyridine-2-methylamine Derivatives

Compound ID Target Organism MIC (μg/mL)
Compound 62 M. tb strain H37Rv 0.016
Compound 62 Clinically isolated MDR/XDR-TB 0.0039–0.0625

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

While direct studies on the receptor interactions of this compound are limited, research on structurally similar imidazo[4,5-b]pyridine derivatives provides insights into their potential for receptor modulation. Imidazo[4,5-b]pyridines, which can be synthesized from 2,3-diaminopyridine (B105623) precursors, have been evaluated as antagonists of various biological receptors, including angiotensin II (AT1 and AT2) and thromboxane (B8750289) A2 receptors. This suggests that the broader class of diaminopyridine derivatives, including this compound, may possess the structural motifs necessary for interaction with G-protein coupled receptors and other receptor families. The specific affinity and modulatory effects would, however, depend on the precise substitution patterns of the derivatives.

Antimicrobial and Antitubercular Efficacy

The antimicrobial properties of pyridine (B92270) derivatives are well-established, and this compound derivatives are no exception. Their activity has been evaluated against a spectrum of bacteria and fungi, with a significant focus on their potential as antitubercular agents.

Derivatives of 2-aminopyridine (B139424) and 2,3-diaminopyridine have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. For example, certain 2-aminopyridine derivatives have shown high potency against Staphylococcus aureus and Bacillus subtilis. The introduction of specific substituents, such as a cyclohexylamine (B46788) moiety, has been found to be crucial for the antibacterial effect in some series of compounds.

Imidazopyridine derivatives, synthesized from 2,3-diaminopyridine, have also been shown to possess pronounced antimicrobial effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The efficacy of these compounds underscores the potential of the diaminopyridine scaffold as a basis for the development of new antibacterial agents.

Table 2: Antibacterial Activity of 2-Aminopyridine and Imidazopyridine Derivatives

Compound Class Derivative Example Target Bacteria MIC (μg/mL)
2-Aminopyridine Compound 2c S. aureus, B. subtilis 0.039
Imidazopyridine Compound 3 E. coli 9.091

The antifungal potential of pyridine derivatives has also been an area of active investigation. Studies on pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole moiety have revealed significant antifungal activity. For instance, certain compounds in this class have shown efficacy against Candida albicans (ATCC 9763) comparable to the standard antifungal drug fluconazole.

While specific data on the antifungal properties of this compound derivatives are not as prevalent, the broader evidence from related pyridine structures suggests that this chemical class is a promising starting point for the development of novel antifungal agents. The presence of the pyridine nucleus is often considered necessary for potent antifungal activity.

Table 3: Antifungal Activity of Pyridine Derivatives

Compound ID Target Fungus MIC (μg/mL)
Compound 17a C. albicans ATCC 9763 8
Compound 17d C. albicans ATCC 9763 8

As mentioned in the enzyme inhibition section, derivatives of pyridine-2-methylamine are being actively developed as antitubercular agents due to their potent inhibition of MmpL3. This targeted approach has led to the identification of compounds with low minimum inhibitory concentrations (MICs) against both drug-sensitive and drug-resistant strains of M. tuberculosis.

The development of these compounds is supported by a clear mechanism of action, which involves the disruption of mycolic acid transport, a pathway essential for the viability of M. tuberculosis. The promising in vitro activity, coupled with a defined molecular target, positions these this compound related structures as strong candidates for further preclinical and clinical development in the fight against tuberculosis.

Antiproliferative and Anticancer Research

Derivatives of this compound have been a focal point of research aimed at identifying novel therapeutic agents for the treatment of cancer. These investigations have explored their ability to inhibit the growth of cancer cells and their potential as effective antineoplastic drugs.

In Vitro and In Vivo Antiproliferative Activity Assessment

The antiproliferative effects of various pyridine derivatives have been extensively evaluated against a wide range of human cancer cell lines. A notable area of this research has been on imidazo[4,5-b]pyridine derivatives, which can be synthesized from diamine pyridine precursors.

In one study, a series of 2,6-disubstituted imidazo[4,5-b]pyridines were synthesized and tested for their in vitro antiproliferative activity. nih.gov Pronounced activity was noted for derivatives with specific substitutions. For instance, the N-methyl derivative with a p-hydroxy substitution (referred to as compound 19 in the study) was identified as the most active, displaying strong inhibition against most of the tested cell lines with IC50 values ranging from 1.45 to 4.25 μM. nih.govnih.gov This compound's activity was comparable to the reference drug, etoposide. nih.gov Further investigation into its mechanism revealed a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a cell cycle-specific mode of action. nih.govnih.gov

The influence of different substituent groups on antiproliferative activity is a key aspect of these studies. It has been observed that a methyl group on the nitrogen atom of the imidazo[4,5-b]pyridine core, combined with a hydroxyl group on an attached phenyl ring, tends to enhance antiproliferative effects. nih.gov In contrast, methoxy-substituted derivatives generally showed lower activity. nih.gov Another study on tetracyclic imidazo[4,5-b]pyridine derivatives found that the position of nitrogen in the pyridine ring and the placement of amino side chains significantly influenced their potent cytostatic effects on HCT116 and MCF-7 cancer cells, with some compounds showing activity in the nanomolar range. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Cancer Cell Line IC50 (μM)
Compound 19 (N-methyl, p-hydroxy substituted) Capan-1 (Pancreatic) 1.45 - 1.90
LN-229 (Glioblastoma) 1.45 - 1.90
DND-41 (Leukemia) 1.45 - 1.90
K-562 (Leukemia) 1.45 - 1.90
Z-138 (Lymphoma) 1.45 - 1.90
Compound 18 (amino protonated group) Capan-1 (Pancreatic) 7.29

| Compound 13 (p-hydroxy substituted) | Various | 1.45 - 4.25 |

In vivo studies have also been conducted to validate the in vitro findings. For example, novel pyridine derivatives loaded into lipid- and polymer-based core-shell nanocapsules (LPNCs) were tested in an Ehrlich ascites carcinoma (EAC) solid tumor-bearing mice model. mdpi.comrsc.org The encapsulation of these compounds into LPNCs led to superior tumor growth inhibition compared to the free compounds and even the standard anticancer drug 5-fluorouracil. mdpi.comrsc.orgbenthamdirect.com This enhanced in vivo antitumor activity was also associated with a significant increase in the life span of the treated animals. rsc.orgbenthamdirect.com

Potential as Antineoplastic Agents

The promising results from antiproliferative studies have positioned this compound derivatives as strong candidates for development as antineoplastic agents. nih.gov An antineoplastic agent works to prevent, inhibit, or halt the development of a neoplasm (a tumor). The ability of these compounds to induce cell cycle arrest and demonstrate potent cytotoxicity in various cancer cell lines underscores this potential. nih.govnih.gov

Research into 3-hydroxy-4-thiopyridones, another class of pyridine derivatives, revealed potent cytotoxic activity, with some compounds showing antiproliferative effects in the low micromolar range. researchgate.net The development of such compounds, including 4-substituted 2-formylpyridine thiosemicarbazones, has shown significant antineoplastic activity in mouse models with Sarcoma 180 ascites cells. nih.gov The consistent demonstration of antitumor effects across different classes of pyridine derivatives highlights the versatility of the pyridine scaffold in designing new anticancer drugs. rsc.org The encapsulation of these pyridine derivatives in nanocarrier systems further enhances their potential by improving delivery to the target site and increasing efficacy. mdpi.comrsc.org

Additional Biological Activities

Beyond their anticancer properties, derivatives of the pyridine scaffold have been investigated for a range of other pharmacological activities, indicating a broad therapeutic potential.

Anti-Thrombolytic Investigations

The pyridine nucleus is a structural component in compounds that have been explored for their anti-thrombotic and antiplatelet activities. For instance, a series of pyrrolo[3,2-c]pyridines, which are structural isosteres of the anti-thrombotic drug ticlopidine, were synthesized and evaluated for their ability to inhibit adenosine (B11128) 5'-diphosphate (ADP)-induced aggregation of human platelets in vitro. nih.gov The study found that the antiplatelet effects of these derivatives were related to their lipophilicity. nih.gov Similarly, new thienopyridine derivatives have been prepared and studied for their antithrombotic activity, showing good in vivo efficacy against thrombus formation. These findings suggest that the pyridine scaffold is a viable starting point for the development of new agents to combat thrombotic diseases.

Biofilm Inhibition Studies

Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antibiotics. Various pyridine derivatives have demonstrated the ability to inhibit biofilm formation. In one study, N-alkylated pyridine-based salts were shown to have antibiofilm activity against Staphylococcus aureus and Escherichia coli. nih.gov Certain salts inhibited 58% of S. aureus biofilm formation at a concentration of 75 μg/mL. nih.gov Other research on 2,4-disubstituted pyridine derivatives found them to be effective against biofilm-forming tubercle bacilli. nih.gov These compounds were able to inhibit biofilm formation and reduce the viability of the bacteria within the biofilm, highlighting their potential to be developed as adjuncts to antibiotic therapy to tackle resistant, biofilm-associated infections. nih.gov

Antioxidant Activity Evaluation

Several classes of pyridine derivatives have been evaluated for their antioxidant properties. The antioxidant capacity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.net Studies on novel chitosan (B1678972) quaternary ammonium (B1175870) derivatives containing amino-pyridine moieties demonstrated that these compounds possess strong hydroxyl-radical and DPPH-radical scavenging abilities. mdpi.com The results indicated that the presence of both the amino group and the pyridine ring synergistically improved the antioxidant activity. mdpi.com

Similarly, research on 1,4-dihydropyridine (B1200194) derivatives, which are structurally related to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH), has shown potent antioxidant activity. In these studies, compounds with electron-donating groups on the aromatic rings exhibited higher relative antioxidant activity compared to L-ascorbic acid in a β-carotene/linoleic acid assay. The pyridine scaffold is known to be part of molecules with diverse biological activities, including antioxidant effects. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-bromo-N2-methylpyridine-2,3-diamine
Imidazo[4,5-b]pyridines
Etoposide
5-fluorouracil
3-hydroxy-4-thiopyridones
4-substituted 2-formylpyridine thiosemicarbazones
Pyrrolo[3,2-c]pyridines
Ticlopidine
Thienopyridines
N-alkylated pyridine-based salts
2,4-disubstituted pyridines
Chitosan quaternary ammonium derivatives
1,4-dihydropyridines
Nicotinamide Adenine Dinucleotide (NADH)
L-ascorbic acid

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The exploration of this compound derivatives has revealed significant insights into their structure-activity relationships (SAR), particularly in the context of developing new therapeutic agents. SAR studies are crucial in medicinal chemistry as they elucidate how specific structural modifications of a compound influence its biological activity, thereby guiding the design of more potent and selective molecules. Research has predominantly focused on the antitubercular potential of related pyridine scaffolds, providing a valuable framework for understanding the SAR of this compound derivatives.

One of the most promising therapeutic targets for new anti-tuberculosis (TB) agents is the Mycobacterial membrane protein Large 3 (MmpL3). nih.gov This protein is essential for transporting mycolic acids, which are vital components of the mycobacterial cell wall. nih.gov Structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives as potent MmpL3 inhibitors. nih.gov The core structure of these compounds is closely related to this compound, and their SAR provides a strong foundation for further development.

Molecular docking studies have shown that pyridine-2-methylamine derivatives bind effectively within the active pocket of MmpL3. nih.gov Key interactions include the formation of a hydrogen bond between a nitrogen atom in the derivative and the amino acid residue D645 of the MmpL3 protein. nih.gov Additionally, the pyridine ring itself engages in π-π stacking with the Y646 residue, further stabilizing the compound within the binding site. nih.gov

Systematic modifications of the pyridine-2-methylamine scaffold have been conducted to optimize its antitubercular activity. These modifications can be categorized based on the different substituents on the core structure, typically denoted as R¹ and R².

The nature of the substituent at the R¹ position, often an N-heterocycle, plays a critical role in the compound's activity. This group is understood to form a crucial hydrogen bond with the carboxyl group of D645 and also engages in hydrophobic interactions within a pocket (S1) of the MmpL3 protein. nih.gov Studies have shown that introducing bulkier N-heterocyclic groups can enhance the antitubercular activity. For instance, replacing a smaller N-heterocycle with a more substantial group like N-8-azaspiro[4.5]decyl resulted in a four-fold increase in activity. nih.gov This is likely because the larger group can penetrate deeper into the S1 hydrophobic pocket, leading to stronger binding. nih.gov

CompoundR¹ SubstituentAntitubercular Activity (MIC in µg/mL)
31-36, 38 Various N-heterocycles1-2
37 N-8-azaspiro[4.5]decyl0.125

Similarly, modifications at the R² position, which typically involves various aromatic groups, have a significant impact on the compound's potency. The electronic properties of these aromatic substituents are a key determinant of activity. Derivatives with electron-donating groups (EDGs) such as isobutyl, tert-butyl, and cyclohexyl generally maintain or improve antitubercular activity. nih.gov Conversely, the introduction of electron-withdrawing groups (EWGs) like -NO₂, -Br, and -CF₃ leads to a substantial decrease in activity, ranging from a 2 to 32-fold reduction. nih.gov

The size and hydrophobicity of the R² group also influence the compound's effectiveness. Bulkier groups like naphthyl and 4-biphenyl have been shown to maintain good antitubercular activity. nih.gov The combination of optimal groups at both the R¹ and R² positions has led to the development of highly potent compounds. For example, combining the N-8-azaspiro nih.govmdpi.comdecyl group at R¹ with a 4-biphenyl group at R² resulted in compounds with exceptionally low Minimum Inhibitory Concentration (MIC) values, indicating very high potency. nih.gov

CompoundR² Substituent TypeR² Substituent ExampleGeneral Effect on Activity
52-54 Electron-DonatingIsobutyl, tert-butyl, cyclohexylMaintained activity
49-51 Electron-Withdrawing-NO₂, -Br, -CF₃2 to 32-fold decrease
55-57 Bulky AromaticNaphthyl, 4-biphenylMaintained activity
62, 63 Optimal Combination (R¹ and R²)4-biphenylMost potent compounds (MIC = 0.0156 µg/mL)

Furthermore, the linker connecting the pyridine core to the R¹ substituent is also important. Replacing a methylene (B1212753) amine linker with an amide group resulted in a significant drop in activity. nih.gov This is attributed to the loss of the critical hydrogen bond with the D645 residue in the MmpL3 protein. nih.gov

Applications of N2 Methylpyridine 2,5 Diamine in Materials Science and Industrial Chemistry

Advanced Materials Development

N2-Methylpyridine-2,5-diamine and its parent structures are recognized as potential precursors and building blocks in several areas of materials science. While detailed research focusing specifically on this compound is emerging, its structural motifs are relevant to the following applications.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation. This process is often achieved by designing molecules whose intramolecular motions, which typically quench fluorescence in dilute solutions, are restricted in the aggregated or solid state. While specific studies detailing the integration of this compound into AIE systems are not extensively documented, related pyridine-diamine structures are noted as potential organic monomers for AIE materials. The rigid pyridine (B92270) core and the functional amine groups of such compounds could be incorporated into larger molecular designs that exhibit AIE characteristics.

Covalent Organic Frameworks (COFs) are crystalline, porous polymers with structures built from organic monomers linked by strong covalent bonds. The choice of monomers, or "linkers," is critical for defining the topology and properties of the resulting framework. Amine-containing compounds are frequently used as linkers, typically reacting with aldehyde-based linkers to form stable imine-linked COFs. Pyridine-2,5-diamine is identified as an organic monomer for COF synthesis, suggesting that this compound could similarly serve as a functional linker. tandfonline.com The presence of the pyridine nitrogen and the diamine functionality allows for the construction of ordered, porous networks with potential applications in gas storage, separation, and catalysis.

Pyridine-based compounds are widely explored in electronic materials due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. In devices like Organic Light-Emitting Diodes (OLEDs), materials with such properties are valuable for use in electron-transport layers or as hosts for emissive dopants. Although specific device performance data for this compound is not prominent in the literature, related pyridine-diamine structures are categorized as building blocks for electronic materials. tandfonline.com Their incorporation could influence the electronic characteristics and stability of organic semiconductors used in OLEDs, organic solar cells, and transistors.

The development of molecule-based magnetic materials is a frontier in materials science. The strategic arrangement of organic ligands containing heteroatoms like nitrogen around metal centers can lead to interesting magnetic properties. The nitrogen atoms in the pyridine ring and the amine substituents of this compound can act as coordination sites for metal ions. While specific research into the magnetic properties of materials derived from this compound is not detailed in available literature, it is listed among compounds with potential relevance to this field.

Corrosion Inhibition Studies

The ability of organic molecules to adsorb onto a metal surface and form a protective barrier is the basis for their use as corrosion inhibitors. Pyridine derivatives are effective corrosion inhibitors due to the presence of the nitrogen heteroatom, which has a lone pair of electrons that can coordinate with vacant d-orbitals of metal atoms, and the π-electrons of the aromatic ring. researchgate.net

While direct experimental studies on this compound as a corrosion inhibitor are limited, research on structurally related, though more complex, pyridine diamine derivatives provides significant insight into the potential mechanism of action. A study on N2, N6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,6-diamine (MH-PA) as a corrosion inhibitor for C35E steel in a 1 M HCl solution reveals a detailed mechanistic picture. tandfonline.com

The adsorption of this class of molecules onto the steel surface is a critical step in inhibition. The process involves the displacement of water molecules from the metal surface by the organic inhibitor. rsc.org The adsorption mechanism for the related compound MH-PA was found to involve both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through the formation of coordinate bonds between the nitrogen atoms and the iron surface. tandfonline.com X-ray photoelectron spectroscopy (XPS) analysis confirmed the formation of an N-Fe bond, providing strong evidence for chemisorption. tandfonline.com

Potentiodynamic polarization (PDP) studies indicated that MH-PA functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comresearchgate.net The adsorption of these molecules on the steel surface was found to conform to the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. tandfonline.comtulane.edu The inhibition efficiency of MH-PA was observed to increase with higher concentrations, reaching 98% at a concentration of 10⁻³ M. tandfonline.com

The table below summarizes the research findings for the inhibition efficiency of the related compound, N2, N6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,6-diamine (MH-PA), on C35E steel.

InhibitorConcentration (M)Inhibition Efficiency (%) at 303KAdsorption Isotherm
MH-PA10⁻³98%Langmuir tandfonline.comatauni.edu.tr
MH-PA10⁻⁴-Langmuir tandfonline.comatauni.edu.tr
MH-PA10⁻⁵-Langmuir tandfonline.comatauni.edu.tr
MH-PA10⁻⁶-Langmuir tandfonline.comatauni.edu.tr

Data derived from studies on a structurally related pyridine diamine derivative, not this compound itself. tandfonline.com

Electrochemical Performance and Protective Layer Formation

In the realm of materials science, pyridine derivatives are recognized for their ability to protect metallic surfaces from corrosion. While direct research on this compound is not extensively documented in publicly available literature, the behavior of structurally similar compounds provides strong indications of its potential performance.

Research into analogous pyridine compounds, such as N2, N6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,6-diamine, has demonstrated significant efficacy in corrosion inhibition for steel in acidic environments. tandfonline.com These compounds function by adsorbing onto the metal surface, forming a protective layer that shields the metal from corrosive agents. This adsorption can be a combination of physical and chemical interactions, including the formation of coordinate bonds between the nitrogen atoms in the pyridine ring and the metal atoms. tandfonline.com

The electrochemical performance of these protective layers is typically evaluated using techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). Studies on related pyridine derivatives show that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.com The presence of the inhibitor molecule on the surface increases the charge transfer resistance and decreases the double-layer capacitance, both of which are indicative of a protective film formation. researchgate.net

The inhibition efficiency of these pyridine-based inhibitors is often dependent on their concentration, with higher concentrations leading to greater surface coverage and enhanced protection. For instance, a study on a pyrazol-pyridine derivative reported an inhibition efficiency of up to 98% at a concentration of 10⁻³M. tandfonline.com It is highly probable that this compound would exhibit similar electrochemical behavior, with the amine and pyridine nitrogen atoms playing a crucial role in its adsorption and the formation of a protective barrier on metal surfaces.

Table 1: Electrochemical Performance of a Structurally Similar Pyridine Derivative

ParameterValueReference
InhibitorN2, N6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,6-diamine tandfonline.com
SubstrateC35E steel in 1 M HCl tandfonline.com
Maximum Inhibition Efficiency98% at 10⁻³M tandfonline.com
Inhibition TypeMixed-type tandfonline.com
Adsorption IsothermLangmuir tandfonline.com

Role in Dyes and Pigments Technology

The structural characteristics of this compound make it a valuable intermediate in the synthesis of various colorants. Its amine groups can be readily diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes.

This compound serves as a primary intermediate, or precursor, in the production of oxidative hair dyes. In this application, the diamine is mixed with a coupling agent and an oxidizing agent, typically hydrogen peroxide. The oxidation process leads to the formation of larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change. A closely related compound, N2,N2-dimethyl-pyridine-2,5-diamine, is explicitly mentioned as a primary intermediate for the oxidative coloration of hair, highlighting the role of this class of compounds in the cosmetics industry. google.com

The synthesis of other types of dyes, such as disperse dyes for synthetic fibers, also utilizes pyridine-based diamines. The general principle involves the diazotization of one of the amino groups on the pyridine ring, followed by coupling with a suitable partner to create the chromophore responsible for the color. The specific shade and properties of the resulting dye can be fine-tuned by the choice of the coupling component and any subsequent chemical modifications. ekb.egresearchgate.net

While specific data on the electrochemical applications of dyes derived directly from this compound is scarce, a derivative, N,N-Diethyl-6-Methyl-2,5-Pyridine Diamine Dihydrochloride, is noted for its use in electrochemical applications, as well as in dyes and inks. This suggests that dyes synthesized from this compound could possess interesting electrochemical properties relevant to the development of functional inks, such as those used in electrochromic devices or as redox indicators.

The electrochemical behavior of dyes is critical for their performance in such applications. Cyclic voltammetry is a common technique used to study the redox properties of dye molecules. nih.govbeilstein-journals.org This analysis can reveal the oxidation and reduction potentials of the dye, providing insight into its stability and suitability for electrochemical applications. For instance, the reversibility of the redox processes is a key factor for the long-term performance of electrochromic materials. nih.gov Given the established use of a closely related derivative in electrochemical applications, it is reasonable to infer that dyes synthesized from this compound would also be candidates for such advanced technological uses.

Coordination Chemistry and Supramolecular Assemblies of N2 Methylpyridine 2,5 Diamine

Formation and Characterization of Metal-Ligand Complexes

The presence of multiple nitrogen donor sites on N2-Methylpyridine-2,5-diamine allows for the formation of stable complexes with various transition metals. The coordination chemistry of related aminopyridine ligands has been extensively studied, providing insight into the expected behavior of this specific compound.

The synthesis of transition metal complexes involving aminopyridine-type ligands is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. ekb.egresearchgate.net A common method involves dissolving the aminopyridine ligand in an alcohol, such as ethanol (B145695), and adding a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates). ekb.eg The reaction mixture is often stirred and heated under reflux for several hours to ensure completion. ekb.eg Upon cooling, the resulting metal complex precipitates and can be collected by filtration, washed with a suitable solvent, and dried.

For example, complexes of Co(II), Pd(II), Cu(II), and Ag(I) have been successfully synthesized using a Schiff base ligand derived from 2-amino-3-methylpyridine (B33374) and salicylaldehyde (B1680747) by refluxing the ligand and the corresponding metal chloride or nitrate (B79036) salt in ethanol. ekb.eg Similarly, solid-state structures of Co(II) complexes with ligands such as 2-amino-4-methylpyridine (B118599) and 2-amino-3-methylpyridine have been prepared through one-step syntheses with cobalt(II) chloride or acetate. researchgate.net These established procedures are directly applicable to the synthesis of complexes using this compound as the ligand.

The coordination geometry of metal complexes containing pyridine-based ligands is influenced by several factors, including the electronic configuration and size of the metal ion, the steric bulk of the ligand, and the nature of any co-ligands or counter-ions present. udg.edumdpi.com Aminopyridine ligands can coordinate to metal centers to form a variety of geometries, most commonly distorted octahedral, square planar, or five-coordinate arrangements. udg.edumdpi.combohrium.com

In complexes with related polydentate N-donor ligands, distorted octahedral geometry is frequently observed for metal ions like Co(II), Mn(II), and Ni(II). bohrium.comiucr.org For instance, a copper(II) complex with N,N,N′,N′-tetrakis[(6-methylpyridin-2-yl)methyl]ethane-1,2-diamine adopts a distorted octahedral environment around the Cu(II) cation. iucr.org Square planar geometries are often found for Ni(II) and Pt(II) complexes. udg.eduiucr.org A platinum(II) complex featuring a large pyridine-2,6-diamine derived ligand exhibits a distorted square-planar coordination geometry. iucr.org

Five-coordinate geometries, such as distorted square pyramidal and trigonal bipyramidal, are also common, particularly for copper(II) complexes. mdpi.com The specific geometry is often intermediate between these two ideals. mdpi.com

bohrium.com
Ligand SystemMetal Ion(s)Observed Coordination GeometryReference
N-(pyridin-2-ylmethylene)methanamineMn(II), Co(II), Ni(II)Distorted Octahedral
Schiff base of 2-amino-3-methylpyridinePd(II), Cu(II)Square Planar
Generated code

Supramolecular Chemistry and Network Formation

Beyond the primary coordination bonds to metal centers, the structure of this compound allows for the formation of extended supramolecular architectures through non-covalent interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen bonding is a dominant force in the crystal packing of aminopyridines and their derivatives. The parent compound, Pyridine-2,5-diamine, provides an excellent model for understanding these interactions. In its crystal structure, both the amino groups and the pyridine (B92270) nitrogen atom act as hydrogen bond donors and acceptors. researchgate.net The pyridine nitrogen atom serves as an acceptor for an N—H⋯N hydrogen bond, linking molecules into centrosymmetric dimers. researchgate.net Furthermore, intermolecular N—H⋯N hydrogen bonds between the amino groups of adjacent molecules consolidate the packing, ultimately forming a robust three-dimensional network. researchgate.net

In this compound, the methylation of the amino group at the 2-position removes one of the N-H hydrogen bond donors compared to the parent diamine. This modification would prevent the formation of some of the interactions observed in Pyridine-2,5-diamine, likely leading to a different, possibly less dense, hydrogen-bonding network. However, the remaining primary amine at the 5-position and the secondary amine at the 2-position still provide three N-H donors, and the pyridine nitrogen remains an effective acceptor, ensuring that hydrogen bonding will still be a critical structure-directing force. In related systems, such as co-crystals involving pyridine-dicarboxylic acid, extensive O–H···O and N–H···O hydrogen bond networks are the most important feature in defining the crystal structure. acs.org

Hydrogen-Bond Geometry (Å, º) for Pyridine-2,5-diamine
D—H···AD—HH···AD···AD—H···A
N2—H2A···N1i0.8742.1833.0541175.1
N2—H2B···N3ii0.8792.3093.1457159.3
N3—H3A···N2iii0.8942.3973.2150152.2
N3—H3B···N2iv0.8982.5933.4803170.0

Data sourced from the crystal structure analysis of Pyridine-2,5-diamine. researchgate.net

π-π stacking interactions are non-covalent interactions that occur between aromatic rings and are crucial in the stabilization of solid-state structures of many organic and organometallic compounds. rsc.org In metal complexes with aromatic nitrogen-containing ligands, the typical interaction is an offset or slipped stack, where the rings are parallel but displaced, rather than a direct face-to-face overlap. rsc.org

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of N2-Methylpyridine-2,5-diamine and its analogs has traditionally relied on methods such as the catalytic hydrogenation of corresponding nitropyridine precursors. A common pathway involves the reduction of a nitropyridine using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol (B145695) or methanol. ambeed.com Other methods include reduction using iron (III) chloride and hydrazine (B178648) monohydrate. ambeed.com

However, future research is focused on developing more efficient, sustainable, and scalable synthetic strategies. Key emerging areas include:

Continuous Flow Chemistry: This technology is being increasingly applied to the synthesis of heterocyclic compounds, including pyridines. beilstein-journals.orgmdpi.com Flow chemistry offers significant advantages over traditional batch processing, such as enhanced safety when handling hazardous reagents, improved reaction control, higher throughput, and reduced waste. mdpi.comthieme.de The implementation of multi-step continuous-flow processes, potentially incorporating in-line purification and analysis, could streamline the production of this compound and its derivatives, making them more accessible for research and industrial applications. uc.pt

Green Chemistry Approaches: There is a strong drive towards developing environmentally benign synthetic methods. This includes the use of greener solvents, avoiding toxic reagents, and improving atom economy. A novel approach for related compounds involves the C-H functionalization of pyridine (B92270) N-oxides, which provides a solvent- and halide-free, atom-economical route to pyridine-2-yl substituted ureas. rsc.org Exploring similar C-H activation strategies for this compound could lead to more direct and sustainable synthetic pathways.

Advanced Catalysis: Research into new catalytic systems continues to be a priority. This includes developing more active and selective catalysts for hydrogenation and other transformations. For instance, biocatalytic approaches using enzymes to perform specific reactions, such as hydroxylation on the pyridine ring, offer high selectivity under mild conditions.

Integration with Advanced Characterization Techniques

Thorough characterization is essential to understanding the structure, purity, and properties of this compound. While standard techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are routinely used, future research will increasingly integrate more advanced analytical methods. ambeed.comsielc.com

TechniqueApplication for this compound & DerivativesReference
UPLC-MS/MS Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers higher resolution, speed, and sensitivity for quantitative analysis in complex biological matrices, crucial for pharmacokinetic studies. sielc.comnih.gov sielc.comnih.gov
Derivatization LC-MS Chemical derivatization of the amine groups can significantly enhance ionization efficiency and detection sensitivity in LC-MS analysis, allowing for the quantification of very low concentrations of the compound or its metabolites. researchgate.netnih.govmdpi.com researchgate.netnih.gov
X-ray Crystallography Provides definitive structural elucidation of the compound and its metal complexes or co-crystals, revealing precise bond lengths, bond angles, and intermolecular interactions. researchgate.net researchgate.net
High-Resolution MS Techniques like Orbitrap or FT-ICR MS provide highly accurate mass measurements, which are invaluable for confirming elemental composition and identifying unknown metabolites or degradation products.

The application of these techniques will provide a more complete picture of the compound's behavior, from its fundamental chemical properties to its fate in biological systems. Scalable liquid chromatography methods are also suitable for the isolation of impurities in preparative separations. sielc.com

Expansion of Targeted Biological and Pharmacological Applications

Pyridine and diamine scaffolds are prevalent in many clinically approved drugs. researchgate.net Derivatives of this compound are being explored for a range of therapeutic applications, with future research likely to focus on specific molecular targets.

Kinase Inhibition: A significant area of research is the development of kinase inhibitors for cancer therapy. researchgate.net Related diaminopyrimidine and pyridinediamine structures have shown inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Hematopoietic Progenitor Kinase 1 (HPK1). researchgate.netrsc.org Future work will involve synthesizing libraries of this compound derivatives and screening them against panels of kinases to identify potent and selective inhibitors for specific cancer types. rsc.org

Anticancer Activity: Beyond kinase inhibition, related compounds like N2-Benzyl-2,3-pyridinediamine have been shown to induce apoptosis in cancer cell lines. biosynth.com The structural features of this compound make it a valuable backbone for developing new anticancer agents.

Antimicrobial Agents: Pyridine derivatives continue to be investigated for their potential to combat bacterial and fungal infections. researchgate.net The N-alkylated diamine structure is a key feature in some antimicrobial compounds, where the length of the alkyl chain can modulate biological activity and selectivity. researchgate.net

Innovative Applications in Nanoscience and Advanced Materials

The unique electronic and structural properties of this compound make it a promising candidate for applications in materials science and nanotechnology.

Coordination Chemistry and Ligand Design: The two nitrogen atoms of the diamine and the pyridine ring nitrogen can act as coordination sites for metal ions. This makes the compound an excellent ligand for creating diverse metal complexes. These complexes can be used to construct surface-confined molecular assemblies, metal-organic frameworks (MOFs), and functional materials for applications in catalysis and electrochromics. nih.gov

Corrosion Inhibition: A significant emerging application is in the protection of metals from corrosion. A study on a related pyridinediamine derivative, N2, N6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,6-diamine, demonstrated exceptionally high inhibition efficiency (98%) for steel in acidic environments. tandfonline.com The inhibitor molecules adsorb onto the metal surface, forming a protective layer confirmed by advanced surface analysis techniques like SEM, AFM, and XPS. tandfonline.comresearchgate.net this compound, with its available nitrogen lone pairs, is a strong candidate for developing new, highly effective corrosion inhibitors. mdpi.com

Material ApplicationRole of this compound StructurePotential Impact
Metal-Organic Frameworks (MOFs) Acts as an organic linker, connecting metal nodes to form porous, crystalline structures.Development of materials for gas storage, separation, and catalysis.
Corrosion Inhibitors Adsorbs onto metal surfaces via nitrogen atoms, forming a protective barrier against corrosive agents. tandfonline.comCreation of highly efficient, environmentally friendly inhibitors for industrial applications. tandfonline.comresearchgate.net
Functional Polymers Can be incorporated as a monomer into polymer chains to impart specific properties like metal-binding capabilities or altered electronic characteristics.Synthesis of smart materials, sensors, or catalysts.

Predictive Design through Advanced Computational Models

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. This approach is highly relevant for exploring the potential of this compound.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure of substituted pyridines. ias.ac.inresearchgate.netias.ac.in These studies can predict properties like nucleophilicity, the effects of different substituents on the pyridine ring's reactivity, and the stability of metal-ligand bonds in coordination complexes. ias.ac.inijnc.ir This allows for the in-silico screening of potential derivatives before committing to their synthesis.

Molecular Docking: For pharmacological applications, molecular docking is used to predict how this compound derivatives might bind to the active site of a biological target, such as a kinase enzyme. ikm.org.my These models help to understand structure-activity relationships (SAR) and to rationally design more potent and selective inhibitors. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions over time. For instance, in materials science, MD simulations have been used to model the adsorption of pyridine-based inhibitors on a metal surface, corroborating experimental findings. tandfonline.com

The integration of these computational models will accelerate the discovery and optimization of new applications for this compound, from novel drugs to advanced materials.

Q & A

Q. How can impurities in scaled-up batches be identified and mitigated?

  • Methodological Answer : LC-MS and 1^1H NMR track by-products (e.g., unreacted halopyridine intermediates). Process optimization (e.g., gradient temperature control) reduces impurity levels to <2% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.